N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
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Overview
Description
N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound features a chromen-2-one core substituted with a benzofuran moiety and a propanamide group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base to form the chromen-2-one structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for further functionalization and modification.
Biology: Biologically, N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide has shown potential in various biological assays. It can act as an enzyme inhibitor or modulator, affecting biological pathways and processes.
Medicine: In the medical field, this compound has been studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Coumarin derivatives: These compounds share a similar chromen-2-one core and exhibit various biological activities.
Benzofuran derivatives: These compounds have a benzofuran moiety and are known for their diverse pharmacological properties.
Propanamide derivatives: These compounds contain a propanamide group and are used in various therapeutic applications.
Uniqueness: N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide stands out due to its unique combination of chromen-2-one and benzofuran structures, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-4-18(24)23-21-14-7-5-6-8-16(14)27-22(21)15-11-19(25)26-17-10-12(2)9-13(3)20(15)17/h5-11H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRJFIQUTVHWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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